

Application Note: Separation of N-Nitrosoglyphosate using Strong Anion Exchange Columns

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Compound of Interest

Compound Name: *N-Nitrosoglyphosate sodium*

Cat. No.: *B3329239*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosoglyphosate (NNG) is a critical impurity of toxicological concern that can be present in technical grade glyphosate and its formulations.[1][2] Due to its potential carcinogenic properties, regulatory bodies worldwide have established stringent maximum allowable concentration limits for NNG, often at 1 part per million (ppm).[1] The accurate and sensitive quantification of NNG is therefore essential for quality control and regulatory compliance in the agrochemical and pharmaceutical industries. Strong anion exchange (SAX) chromatography has emerged as a robust and reliable technique for the separation of the anionic NNG from the glyphosate matrix and other impurities.[3][4]

This application note details two effective methods for the separation and quantification of N-Nitrosoglyphosate using SAX columns: a post-column derivatization method with visible detection and a direct method with ultraviolet (UV) detection. Both protocols offer high sensitivity and selectivity, enabling the determination of NNG at levels below the regulatory limits.

Principle of Separation

Strong anion exchange chromatography separates molecules based on their net negative charge. The stationary phase in a SAX column consists of a solid support functionalized with quaternary ammonium groups, which carry a permanent positive charge. At an appropriate pH, N-Nitrosoglyphosate, which contains a phosphonic acid group, is deprotonated and carries a negative charge. This allows it to ionically interact with the positively charged stationary phase.

Elution is achieved by using a mobile phase containing a high concentration of competing anions (e.g., phosphate or sulfate) or by altering the pH to suppress the ionization of NNG. The stronger the negative charge on the analyte, the more strongly it will be retained on the column. This principle allows for the effective separation of NNG from the parent glyphosate molecule and other impurities.

Methods and Protocols

Two primary methodologies for the analysis of N-Nitrosoglyphosate using SAX columns are presented below.

Method 1: Post-Column Derivatization with Visible Detection

This method is a highly sensitive and specific technique that involves the separation of NNG on a SAX column followed by a post-column chemical reaction to generate a colored product that can be detected by a visible-light spectrophotometer.^{[3][4]}

Method 2: Direct Ion Chromatography with UV Detection

This method offers a simpler and more direct approach, avoiding the need for a post-column reaction system. NNG is separated on a high-performance anion exchange column and detected directly by its UV absorbance at 244 nm.^{[3][5]}

Data Presentation

The following tables summarize the key quantitative data and chromatographic conditions for the two methods.

Table 1: Chromatographic Conditions

Parameter	Method 1: Post-Column Derivatization	Method 2: Direct UV Detection
Column	Strong Anion Exchange (SAX)	Metrosep A Supp 7 (250/4.0 mm) with Metrosep A Supp 4/5 Guard
Mobile Phase	20g Ammonium Phosphate Monobasic in 2L DI water, 400mL Methanol, qs to 4L with DI water, pH adjusted to 2.1 with 85% Phosphoric Acid	0.01 mol/L Sodium Sulfate and 0.01 mol/L Sodium Hydroxide, pH 10
Flow Rate	1.0 mL/min	0.8 mL/min
Injection Volume	1 mL	40 µL
Detection	Visible at 550 nm (after post-column reaction)	UV at 244 nm
Run Time	Not specified	27 minutes

Table 2: Method Performance Characteristics

Parameter	Method 1: Post-Column Derivatization	Method 2: Direct UV Detection
Linearity Range	10 - 200 ppb (Standard Curve)	0.1 - 4.0 mg/L
Validated Range	200 - 400 ppb in glyphosate wetcake	Not specified
Limit of Detection (LOD)	Not specified	0.016 mg/L (0.08 mg/kg in sample)[6]
Limit of Quantitation (LOQ)	Not specified	0.048 mg/L (0.24 mg/kg in sample)[6]
Sensitivity	1 mV/ppb	Not specified
Recovery	Not specified	83.0 ± 0.9% (at 0.2 mg/L) and 105.3 ± 10.0% (at 0.4 mg/L)[6]
Correlation Coefficient (r ²)	0.9991	0.9998[6]

Experimental Protocols

Protocol 1: Post-Column Derivatization Method

1. Reagent Preparation:

- Mobile Phase: Mix 20 g of ammonium phosphate monobasic in 2.0 L of deionized water. Add 400 mL of methanol and bring the total volume to 4.0 L with deionized water. Adjust the pH to 2.1 with 85% phosphoric acid. Filter and degas the mobile phase through a 0.22 µm filter.[4]
- Post-Column Reagent 1 (HBr): Dissolve 4.35 g of N-(1-naphthyl)ethylenediamine dihydrochloride in 400 mL of deionized water. Add 500 mL of 48% HBr and bring the volume to 1.0 L with deionized water.[4]
- Post-Column Reagent 2 (Sulfanilamide): To 2.0 L of deionized water, add 400 mL of concentrated HCl. Add 40.0 g of sulfanilamide and 135 mL of 30% Brij 35. Bring the volume to 4.0 L with deionized water.[4]

- Sulfamic Acid Rinse Solution: Dissolve 20 g of sulfamic acid in 1.0 L of deionized water.[4] All glassware must be rinsed with this solution and then with copious amounts of deionized water before use to remove any trace amounts of nitrite.[4]

2. Standard and Sample Preparation:

- NNG Stock Solution (1000 ppm): Accurately weigh 0.1000 g of analytical grade NNG into a 100 mL volumetric flask and dilute to volume with deionized water.[4]
- Working Stock Solution (5 ppm): Dilute the 1000 ppm stock solution accordingly with deionized water. This solution should be made fresh weekly.[4]
- Calibration Standards (10 - 200 ppb): Prepare a series of standards by appropriate dilutions of the 5 ppm working solution in deionized water.[4]
- Sample Preparation (Glyphosate Wetcake): Weigh approximately 0.4 g of the sample into a clean sample bottle. Add 0.85 mL of 2.5 N NaOH/0.3% hydrogen peroxide and dilute to 10.00 g with deionized water.[3]

3. Chromatographic Analysis:

- Set up the HPLC system with the SAX column and the post-column reactor. The oil bath for the reactor should be maintained at 94°C.[4]
- Equilibrate the column with the mobile phase until a stable baseline is achieved.
- Inject 1 mL of the standards and samples.[3][4]
- The effluent from the column is mixed with the post-column reagents in the reactor. NNG reacts with HBr to form a nitrosyl cation, which then reacts with N-(1-Naphthyl)ethylenediamine and sulfanilamide to form a purple azo dye.[3][4]
- Detect the azo dye at 550 nm.[3][4]
- Quantify the NNG peak based on the calibration curve generated from the standards.

Protocol 2: Direct UV Detection Method

1. Reagent Preparation:

- Mobile Phase: Prepare a solution containing 0.01 mol/L sodium sulfate (Na_2SO_4) and 0.01 mol/L sodium hydroxide (NaOH) in deionized water to achieve a pH of 10.[3]

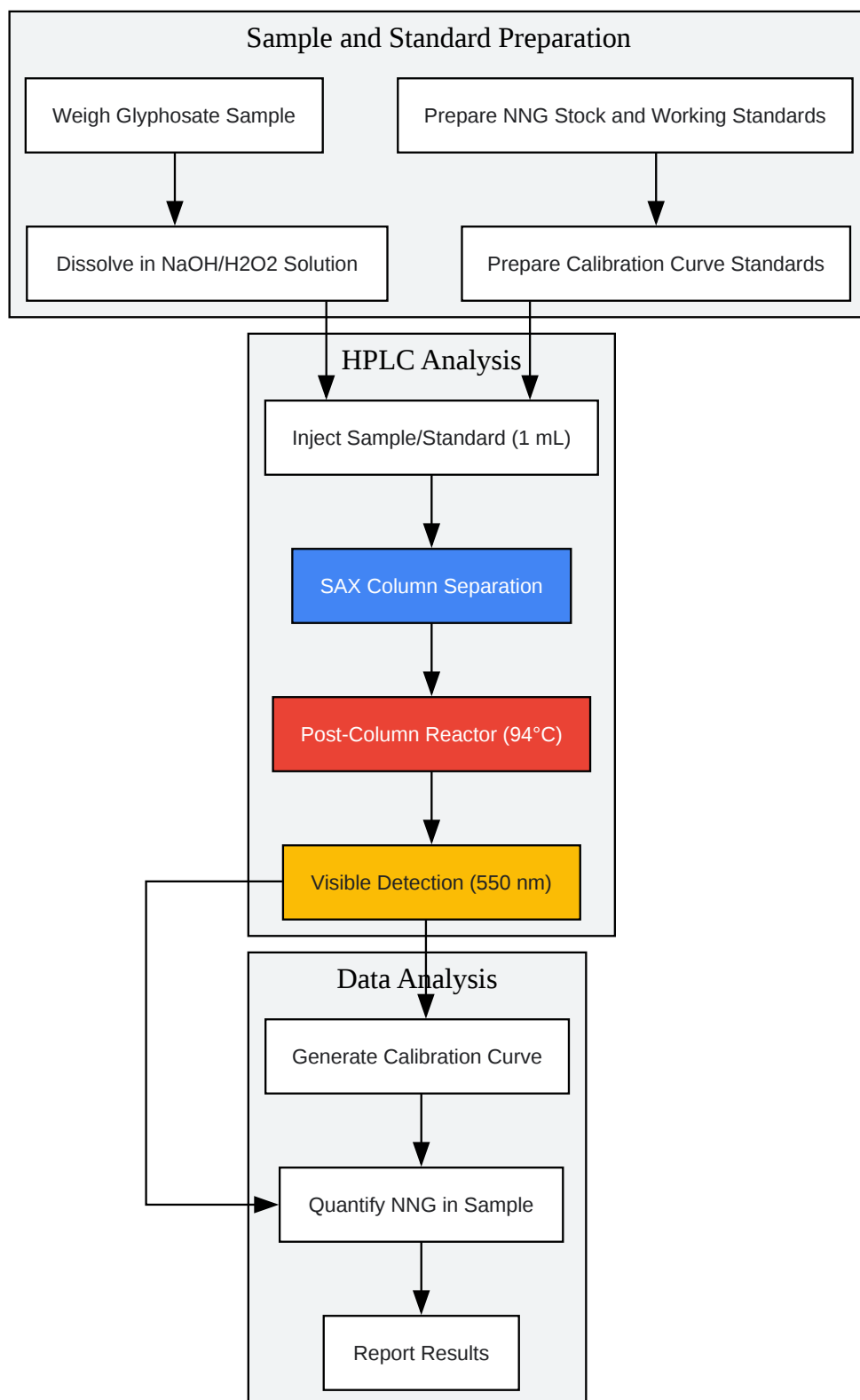
2. Standard and Sample Preparation:

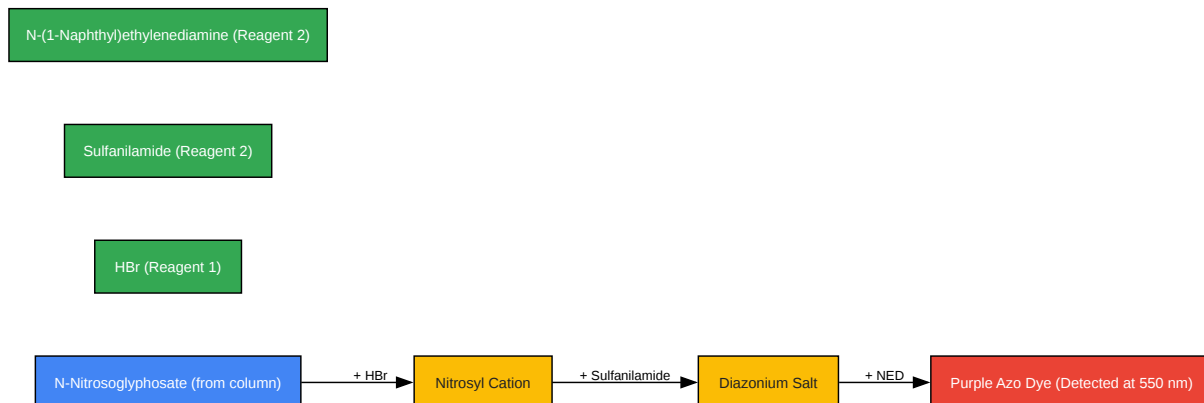
- NNG Stock Solution: Prepare a stock solution of NNG in deionized water.
- Matrix-Matched Standards: Prepare calibration standards at concentrations ranging from 0.1 to 4.0 mg/L of NNG in a 10 g/L glyphosate solution to simulate the sample matrix.[3]
- Sample Preparation: Dissolve the technical glyphosate sample in deionized water to a known concentration (e.g., 10 g/L). Vigorously stir the solution for 10 minutes, sonicate for 15 minutes, and filter through a 0.45 μm filter.[7]

3. Chromatographic Analysis:

- Set up the ion chromatography system with the Metrosep A Supp 7 column and a UV detector set to 244 nm. The column temperature should be maintained at 25°C, and the sample tray at 10°C.[3]
- Equilibrate the column with the mobile phase.
- Inject 40 μL of the standards and samples.[3]
- Monitor the elution of NNG at 244 nm.
- Quantify the NNG peak area against the matrix-matched calibration curve.

Workflow and Signaling Pathway Diagrams





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